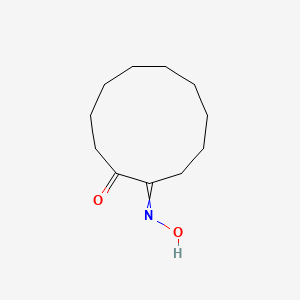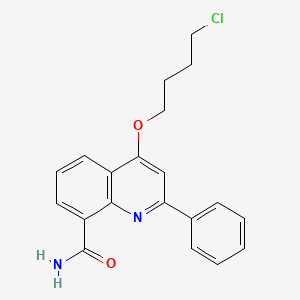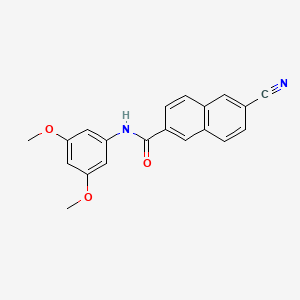
Phosphonodithioic acid, octyl-, S,S-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonodithioic acid, octyl-, S,S-diethyl ester is a chemical compound with the molecular formula C12H27O2PS2. It is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonodithioic acid, octyl-, S,S-diethyl ester typically involves the reaction of octyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphonodithioic acid. This intermediate is then esterified with diethyl sulfate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through distillation or crystallization techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonodithioic acid, octyl-, S,S-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Phosphonodithioic acid, octyl-, S,S-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of lubricants, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonodithioic acid, octyl-, S,S-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphonodithioic acid, octyl-, S,S-diethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
651727-22-9 |
|---|---|
Formule moléculaire |
C12H27OPS2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
1-bis(ethylsulfanyl)phosphoryloctane |
InChI |
InChI=1S/C12H27OPS2/c1-4-7-8-9-10-11-12-14(13,15-5-2)16-6-3/h4-12H2,1-3H3 |
Clé InChI |
AKRUQOZOMJZOTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)




![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)

